

physical and chemical properties of 7-Aminoclonazepam-d4

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Compound of Interest

Compound Name: 7-Aminoclonazepam-d4

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An In-Depth Technical Guide to 7-Aminoclonazepam-d4

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic context of **7-Aminoclonazepam-d4**. The information is intended for researchers, scientists, and drug development professionals engaged in analytical and forensic toxicology, pharmacokinetic studies, and drug metabolism research.

Core Properties

7-Aminoclonazepam-d4 is the deuterated analog of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of the measurement of 7-aminoclonazepam in biological matrices.^{[1][2]}

Physical and Chemical Data

A summary of the key physical and chemical properties of **7-Aminoclonazepam-d4** is presented in Table 1. While some data, such as a definitive boiling point, are not readily available in the literature, the provided information is based on data from various chemical suppliers and databases.

Table 1: Physical and Chemical Properties of 7-Aminoclonazepam-d4

Property	Value	Source(s)
Chemical Name	7-amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][1,3]diazepin-2-one	[4]
Synonyms	7-ACLO-d4, 7-Amino Clonazepam D4	[3]
CAS Number	1215070-96-4	[3]
Molecular Formula	C ₁₅ H ₈ D ₄ ClN ₃ O	[3]
Molecular Weight	289.75 g/mol	[5]
Appearance	Neat solid	[3]
Melting Point	226-228°C (for non-deuterated form)	[6]
Boiling Point	523.5 ± 50.0 °C (Predicted for non-deuterated form)	[6]
Solubility	Soluble in acetonitrile and methanol.	[7][8]
Storage Temperature	-20°C	[3]
Stability	Stable for at least 3 years when stored at -20°C.[3] However, instability has been observed in frozen urine samples over extended periods.[1][6]	

Metabolic Pathway

7-Aminoclonazepam is the major metabolite of clonazepam. The metabolic pathway primarily involves the reduction of the 7-nitro group of clonazepam. This biotransformation is a critical consideration in pharmacokinetic and toxicological studies.



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Caption: Metabolic conversion of Clonazepam to 7-Aminoclonazepam.

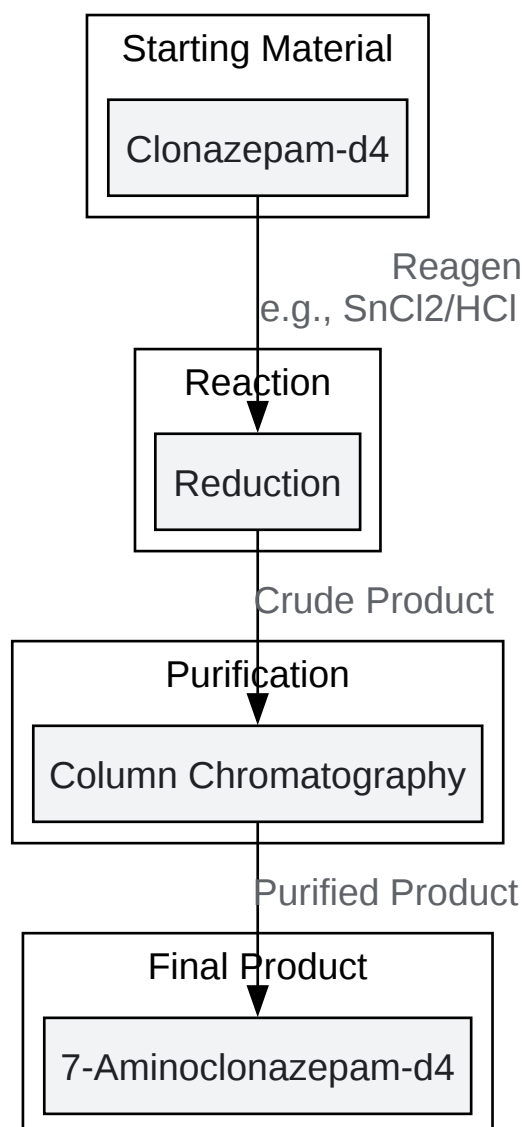
Experimental Protocols

This section details the methodologies for the synthesis and analysis of **7-Aminoclonazepam-d4**.

Synthesis of 7-Aminoclonazepam-d4

A detailed, peer-reviewed synthesis protocol for **7-Aminoclonazepam-d4** is not readily available in the public domain. However, based on the synthesis of other deuterated benzodiazepines, a plausible synthetic route is proposed. The key step involves the reduction of Clonazepam-d4.

Hypothetical Synthesis Workflow



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Caption: Hypothetical workflow for the synthesis of **7-Aminoclonazepam-d4**.

Detailed Hypothetical Protocol:

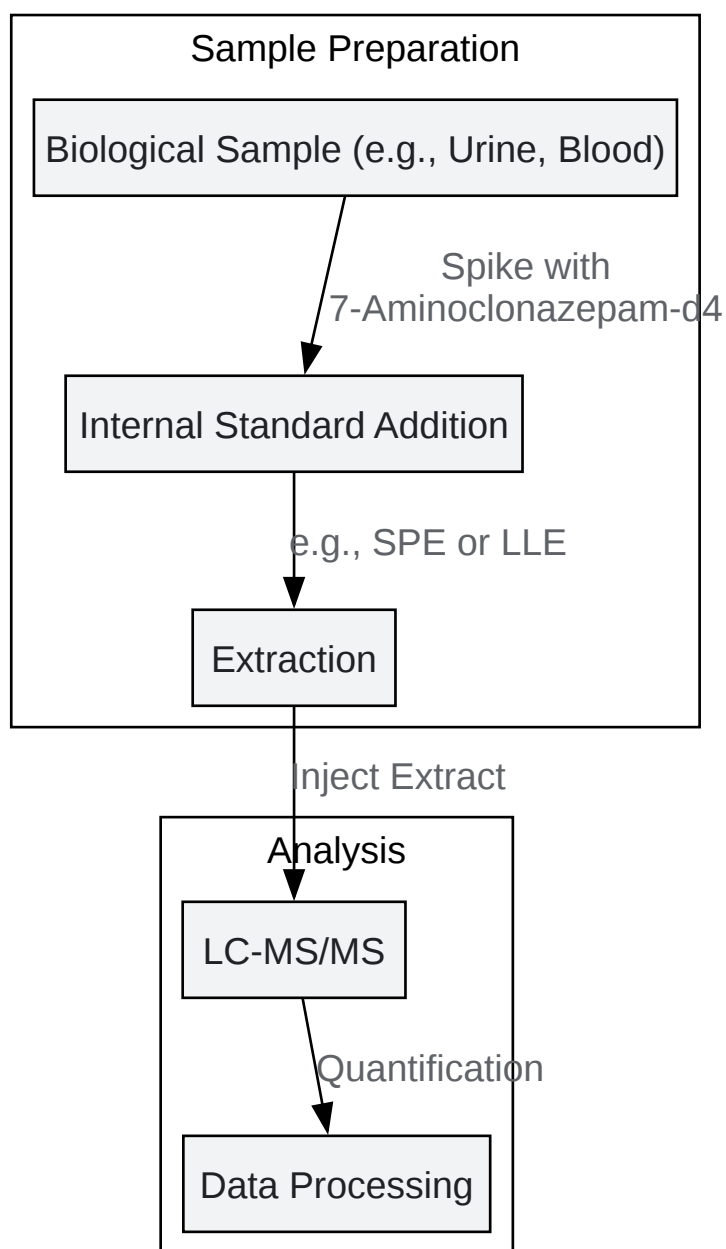
- Dissolution: Dissolve Clonazepam-d4 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
- Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **7-Aminoclonazepam-d4**.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy.

Quantification of 7-Aminoclonazepam in Biological Samples using LC-MS/MS

7-Aminoclonazepam-d4 is commonly used as an internal standard for the accurate quantification of 7-aminoclonazepam in biological matrices.

Experimental Workflow



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Caption: Workflow for the quantification of 7-Aminoclonazepam using LC-MS/MS.

Detailed Protocol (Example for Urine Samples):

- Sample Preparation:
 - To 1 mL of urine sample, add 50 μ L of a 1 μ g/mL solution of **7-Aminoclonazepam-d4** in methanol (internal standard).

- Add 1 mL of acetate buffer (pH 5.0) and 20 μ L of β -glucuronidase.
- Incubate the mixture at 60°C for 2 hours to hydrolyze any conjugated metabolites.
- Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 μ L of the mobile phase.
- LC-MS/MS Conditions:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - 7-Aminoclonazepam: e.g., m/z 286.1 \rightarrow 222.1
 - **7-Aminoclonazepam-d4**: e.g., m/z 290.1 \rightarrow 226.1
 - Optimize collision energy and other MS parameters for maximum sensitivity.

- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of 7-aminoclonazepam to the peak area of **7-Aminoclonazepam-d4** against the concentration of the calibrators.
 - Determine the concentration of 7-aminoclonazepam in the samples by interpolating their peak area ratios on the calibration curve.

Spectral Data

Detailed NMR and IR spectral data for **7-Aminoclonazepam-d4** are not widely published. However, mass spectral data are available from suppliers and in the literature. Researchers should perform their own spectral analysis for compound verification.

Table 2: Mass Spectrometry Data

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Reference(s)
7-Aminoclonazepam	286.1	222.1	[7]
7-Aminoclonazepam-d4	290.1	226.1	[7]

Conclusion

7-Aminoclonazepam-d4 is an indispensable tool for the accurate and reliable quantification of 7-aminoclonazepam in biological samples. This guide provides essential information on its properties, a proposed synthetic pathway, and detailed analytical protocols to aid researchers in its application. As with any analytical standard, proper storage and handling are crucial to maintain its integrity and ensure the validity of experimental results.

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